molecular formula C16H16N2O5 B5870214 N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide

N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide

Cat. No. B5870214
M. Wt: 316.31 g/mol
InChI Key: PIEBTXDYOSHIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide, also known as DPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of acetanilide derivatives, which are known for their analgesic and anti-inflammatory properties. In

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer treatment. Studies have shown that N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has potent anti-cancer properties, and it can induce apoptosis in cancer cells. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has also been shown to inhibit the growth of cancer cells and prevent the formation of new blood vessels that are necessary for tumor growth.
Another area of research for N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has been in the field of neuroscience. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has been shown to have neuroprotective effects, and it can protect neurons from damage caused by oxidative stress. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is overexpressed in many types of cancer. By inhibiting COX-2 activity, N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide can prevent the formation of prostaglandins, which are molecules that promote inflammation and tumor growth.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and prevent the formation of new blood vessels that are necessary for tumor growth. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has also been shown to have neuroprotective effects, and it can protect neurons from damage caused by oxidative stress. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has anti-inflammatory properties, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide in lab experiments is its potency. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has been shown to have potent anti-cancer and neuroprotective properties, which can make it an effective tool for studying these areas of research. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide is also relatively easy to synthesize, which makes it readily available for use in lab experiments.
One of the limitations of using N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide in lab experiments is its potential toxicity. Studies have shown that N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide can be toxic to some cells at high concentrations, and it can cause cell death in non-cancerous cells. Therefore, researchers must be cautious when using N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide in lab experiments and ensure that they are using appropriate concentrations.

Future Directions

There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide. One area of research could be to investigate the potential use of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide in combination with other anti-cancer drugs to enhance their effectiveness. Another area of research could be to investigate the potential use of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers could investigate the potential use of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide in the treatment of other inflammatory diseases such as arthritis.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide involves the reaction of 2,4-dimethoxyaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide as a yellow crystalline solid with a melting point of 166-168°C.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-22-13-7-8-14(15(10-13)23-2)17-16(19)9-11-3-5-12(6-4-11)18(20)21/h3-8,10H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEBTXDYOSHIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.